SUN 1334H

Descripción

Propiedades

IUPAC Name |

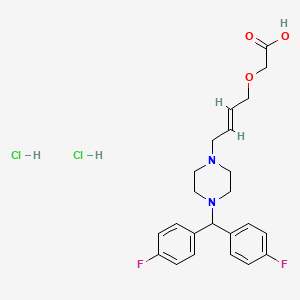

2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N2O3.2ClH/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29;;/h1-10,23H,11-17H2,(H,28,29);2*1H/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQMKGKFTBFMGE-SEPHDYHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607736-84-5 | |

| Record name | 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-ylbut-2-enyloxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607736845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUN-1334H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKT19VDE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SUN 1334H

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUN 1334H is a potent and selective second-generation histamine H1 receptor antagonist that was under development for the treatment of allergic disorders. Preclinical studies demonstrated its high affinity for the H1 receptor and potent antihistaminic effects in various in vitro and in vivo models. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacology, key experimental findings, and a summary of its clinical development status.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

The primary mechanism of action of this compound is as a potent and highly selective antagonist of the histamine H1 receptor.[1][2][3][4] By binding to the H1 receptor, this compound competitively inhibits the binding of histamine, thereby preventing the downstream signaling cascade that leads to the physiological and pathological effects of histamine. This includes effects such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[3][5]

Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are key events that mediate the pro-inflammatory and allergic responses associated with histamine. This compound, by blocking the initial binding of histamine, effectively prevents this entire signaling cascade.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

| Parameter | Value | Species/System | Reference |

| Ki (Histamine H1 Receptor) | 9.7 nM | Recombinant | [1][2][3][4] |

| IC50 (Histamine H1 Receptor) | 20.3 nM | Recombinant | [4] |

| IC50 (Histamine-induced Contractions) | 0.198 µM | Isolated Guinea Pig Ileum | [1][4][5] |

Table 2: Selectivity Profile

This compound demonstrated high selectivity for the histamine H1 receptor with no or insignificant affinity for a panel of other receptors and enzymes at concentrations well above its H1 receptor binding affinity.[1]

| Receptor/Enzyme | Activity |

| Cholinergic Receptors | No significant effect |

| H2-Histaminergic Receptors | No significant effect |

| Serotonergic Receptors | No significant effect |

| Adrenergic Receptors | No significant effect |

| hERG K+ Channels | No modulation at concentrations up to 100 µM |

Key Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Histamine H1 Receptor Binding Assay

This assay was performed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

-

System: Recombinant cells expressing the human histamine H1 receptor.

-

Radioligand: A radiolabeled compound that specifically binds to the H1 receptor.

-

Procedure:

-

Cell membranes expressing the H1 receptor were incubated with the radioligand and varying concentrations of this compound.

-

After reaching equilibrium, the bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was measured using a scintillation counter.

-

The Ki value was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Functional Assay: Histamine-Induced Contractions of Isolated Guinea Pig Ileum

This ex vivo assay was used to assess the functional antagonist activity of this compound.

-

Tissue: Isolated segments of guinea pig ileum.

-

Apparatus: Organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Procedure:

-

The ileum segment was mounted in the organ bath and connected to an isometric force transducer to record contractions.

-

A cumulative concentration-response curve to histamine was established to determine the baseline contractile response.

-

The tissue was then incubated with this compound for a specific period.

-

A second histamine concentration-response curve was generated in the presence of this compound.

-

The inhibitory effect of this compound was quantified by the rightward shift of the concentration-response curve and the calculation of the IC50 value.[1][2][4][5]

-

In Vivo Models of Allergic Response

This compound was evaluated in several animal models to determine its efficacy in vivo.

-

Histamine-Induced Bronchospasm in Guinea Pigs:

-

Guinea pigs were pre-treated with oral this compound or vehicle.

-

Animals were then challenged with an aerosolized histamine solution.

-

The onset and severity of bronchoconstriction were measured, and the protective effect of this compound was determined.[1]

-

-

Histamine-Induced Skin Wheal in Beagle Dogs:

-

Beagle dogs received an oral dose of this compound or vehicle.

-

Histamine was injected intradermally at various time points after drug administration.

-

The size of the resulting wheal and flare response was measured to assess the extent and duration of antihistaminic activity.[1]

-

-

Ovalbumin-Induced Rhinitis in Guinea Pigs:

-

Guinea pigs were sensitized to ovalbumin.

-

Following sensitization, animals were challenged with intranasal ovalbumin to induce an allergic rhinitis-like response.

-

This compound was administered orally prior to the challenge, and its effect on sneezing, nasal discharge, and vascular permeability was evaluated.[1]

-

Clinical Development and Status

This compound progressed to Phase 1/2 clinical trials. A study registered under CTRI/2012/03/002497 was designed to evaluate the effect of escalating doses of this compound on the QT interval in healthy subjects.[1] However, the development of this compound was discontinued in 2013.[5]

Conclusion

This compound is a potent and selective histamine H1 receptor antagonist with a well-characterized preclinical profile. Its mechanism of action is centered on the competitive inhibition of histamine binding to the H1 receptor, thereby blocking the downstream signaling events that mediate allergic and inflammatory responses. Extensive in vitro and in vivo studies demonstrated its efficacy in models of allergic rhinitis, bronchospasm, and cutaneous allergic reactions. Despite its promising preclinical data, the clinical development of this compound was terminated. This technical guide provides a comprehensive summary of the scientific understanding of this compound's mechanism of action for the reference of researchers and professionals in the field of drug development.

References

- 1. SUN-1334H - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

SUN 1334H: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of SUN 1334H, a potent and selective histamine H1 receptor antagonist. This guide details its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used in its preclinical evaluation.

Core Chemical and Pharmacological Properties

This compound is a novel, orally active antihistamine distinguished by its high affinity and selectivity for the histamine H1 receptor. Preclinical studies have demonstrated its potential for the treatment of allergic conditions such as allergic rhinitis and urticaria, with a favorable safety profile that includes a lack of sedative effects.

Chemical Structure and Identification

| Property | Value |

| IUPAC Name | (E)-2-((4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)but-2-en-1-yl)oxy)acetic acid |

| Chemical Formula | C23H26F2N2O3 |

| Molecular Weight | 416.47 g/mol |

| CAS Number (Free Base) | 607737-00-8 |

| CAS Number (HCl Salt) | 607736-84-5 |

In Vitro Pharmacological Profile

The following table summarizes the key in vitro pharmacological parameters of this compound, highlighting its potency and selectivity as a histamine H1 receptor antagonist.

| Parameter | Value | Experimental Model |

| Histamine H1 Receptor Binding Affinity (Ki) | 9.7 nM[1][2] | Radioligand binding assay |

| Histamine-Induced Guinea Pig Ileum Contraction (IC50) | 0.198 µM[1][2] | Isolated tissue functional assay |

Preclinical Evaluation Workflow

The preclinical assessment of this compound followed a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety models. This systematic approach provided a comprehensive understanding of the compound's pharmacological profile.

Preclinical evaluation workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Histamine H1 Receptor Binding Assay

This assay was performed to determine the binding affinity of this compound for the histamine H1 receptor.

-

Principle: A competitive radioligand binding assay is used, where the test compound (this compound) competes with a radiolabeled ligand for binding to the H1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human histamine H1 receptor.

-

Radioligand: [3H]-mepyramine.

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor membrane preparation with various concentrations of this compound and a fixed concentration of [3H]-mepyramine.

-

Allow the reaction to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with cold wash buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Isolated Guinea Pig Ileum Contraction Assay

This functional assay was used to evaluate the antagonist activity of this compound against histamine-induced smooth muscle contraction.

-

Principle: The guinea pig ileum contains histamine H1 receptors, and their activation by histamine leads to muscle contraction. An antagonist will inhibit this contraction.

-

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Tyrode's physiological salt solution.

-

Histamine.

-

This compound.

-

Organ bath with an isotonic transducer.

-

-

Procedure:

-

Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce contractions by adding cumulative concentrations of histamine to the organ bath to establish a concentration-response curve.

-

After washing the tissue, incubate it with a known concentration of this compound for a specified period.

-

Repeat the cumulative addition of histamine in the presence of this compound.

-

Measure the contractile responses and calculate the IC50 value for this compound, which is the concentration that causes a 50% inhibition of the maximal histamine-induced contraction.

-

Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This in vivo model was used to assess the efficacy of this compound in a relevant animal model of allergic rhinitis.

-

Principle: Guinea pigs are sensitized to ovalbumin, an allergen, and then challenged with it to induce an allergic rhinitis-like response, characterized by sneezing and nasal rubbing.

-

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Ovalbumin (OVA).

-

Aluminum hydroxide as an adjuvant.

-

This compound.

-

-

Procedure:

-

Sensitize the guinea pigs by intraperitoneal injection of OVA emulsified in aluminum hydroxide on alternate days for a specified period.

-

After the sensitization period, orally administer this compound or vehicle to the animals.

-

After a defined time, challenge the animals by intranasal administration of OVA.

-

Observe and count the number of sneezes and nasal rubs for a set period after the challenge.

-

Compare the allergic responses in the this compound-treated group to the vehicle-treated group to determine the efficacy of the compound.

-

Safety Pharmacology

This compound underwent a comprehensive safety pharmacology evaluation to assess its potential for adverse effects on major physiological systems.

Cardiovascular Safety

The cardiovascular safety of this compound was evaluated to identify any potential for cardiac adverse effects.

-

hERG K+ Current Assay: this compound was tested for its ability to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common cause of drug-induced QT prolongation.

-

In Vivo ECG Monitoring: The effects of this compound on electrocardiogram (ECG) parameters were assessed in conscious, telemetered dogs.

Central Nervous System (CNS) Safety

The potential for CNS side effects, particularly sedation, was a key aspect of the safety evaluation of this compound.

-

Functional Observational Battery: A series of observational tests were conducted in rats to detect any behavioral or neurological changes following administration of this compound.

-

Pentobarbital-Induced Sedation: The effect of this compound on pentobarbital-induced sleeping time was assessed in mice to evaluate its sedative potential.

The results of these safety pharmacology studies indicated that this compound has a favorable safety profile, with no significant cardiovascular or CNS side effects at therapeutically relevant doses.[1]

References

An In-depth Technical Guide to the Histamine H1 Receptor Binding Affinity of SUN 1334H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SUN 1334H, a potent and selective histamine H1 receptor antagonist. The document delves into the quantitative binding affinity, the experimental protocols used for its determination, and the associated molecular signaling pathways.

Core Data Presentation: Quantitative Binding Affinity

This compound exhibits a high binding affinity for the histamine H1 receptor, as determined by in vitro pharmacological assays. This strong affinity underlies its potent antihistaminic effects observed in preclinical studies.[1][2][3] The key quantitative parameters are summarized below.

| Parameter | Value | Species/System | Assay Type | Reference |

| Inhibition Constant (Ki) | 9.7 nM | Not Specified | In vitro receptor binding assay | [1][4][5] |

| Half-maximal Inhibitory Concentration (IC50) | 20.3 nM | Not Specified | In vitro receptor binding assay | [4] |

| Half-maximal Inhibitory Concentration (IC50) | 0.198 µM | Guinea-pig | Inhibition of histamine-induced contractions of isolated ileum | [1][4] |

Experimental Protocols

The determination of the binding affinity of this compound for the histamine H1 receptor is primarily achieved through competitive radioligand binding assays and functional assays.

Competitive Radioligand Binding Assay

This in vitro assay quantifies the affinity of a test compound (this compound) for a target receptor (histamine H1 receptor) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated H1 receptor antagonist, such as [³H]-mepyramine.[6][7][8][9]

-

Test Compound: this compound.

-

Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl, pH 7.4.[7]

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

Procedure:

-

Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared and diluted in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in microplates or test tubes. Each well or tube contains the cell membranes, a fixed concentration of the radioligand ([³H]-mepyramine), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[10]

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Histamine-Induced Contractions

This ex vivo assay measures the functional antagonism of this compound against histamine-induced smooth muscle contraction.

Objective: To determine the IC50 value of this compound in a functional biological system.

Materials:

-

Tissue: Isolated guinea-pig ileum.[1]

-

Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Tyrode's solution).

-

Histamine: The agonist to induce contraction.

-

This compound: The antagonist.

-

Isotonic Transducer and Recording System: To measure tissue contraction.

Procedure:

-

Tissue Preparation: A section of the guinea-pig ileum is dissected and mounted in an organ bath containing the physiological salt solution, which is aerated and maintained at a constant temperature.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist Response: A cumulative concentration-response curve to histamine is generated to determine the maximal contraction.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a set period.

-

Challenge with Agonist: The concentration-response curve to histamine is repeated in the presence of this compound.

-

Data Analysis: The inhibitory effect of this compound is quantified by the rightward shift of the histamine concentration-response curve. The IC50 value is the concentration of this compound that produces a 50% inhibition of the maximal histamine-induced contraction.[1]

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[10][11][12] Upon activation by histamine, this pathway leads to the generation of second messengers and subsequent cellular responses. This compound acts as an antagonist, blocking the initiation of this cascade by preventing histamine binding.

Caption: Histamine H1 receptor signaling pathway and its inhibition by this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the logical steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

In Vitro Characterization of SUN 1334H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of SUN 1334H, a potent and selective histamine H1 receptor antagonist. The data presented herein summarizes its binding affinity, functional activity, selectivity, and safety pharmacology, offering valuable insights for researchers and professionals in the field of drug development.

Core Pharmacological Profile

This compound has been characterized as a high-affinity antagonist for the histamine H1 receptor. Its in vitro properties demonstrate potent and selective inhibition of H1 receptor-mediated signaling pathways.

Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Histamine H1 Receptor Binding Affinity

| Parameter | Value (nmol/L) |

| Inhibition Constant (Ki) | 9.7[1][2][3] |

Table 2: Functional Inhibitory Activity

| Assay | Parameter | Value (µmol/L) |

| Histamine-Induced Guinea Pig Ileum Contraction | IC50 | 0.198[1][2][3] |

Table 3: Selectivity and Safety Pharmacology

| Target/Assay | Result |

| Cholinergic, H2-histaminergic, serotonergic, adrenergic receptor agonists, BaCl2 | No significant effect on induced tissue contractions[1][2][3] |

| Panel of other receptors and enzymes | No or insignificant affinity[1][2][3] |

| hERG K+ currents in CHO-K1 cells | No modulation at concentrations up to 100 µmol/L[1][2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of this compound to the histamine H1 receptor through competition with a radiolabeled ligand.

-

Principle: The assay measures the ability of this compound to displace a known H1 receptor radioligand, such as [3H]-mepyramine, from its binding site on cell membranes expressing the receptor. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the inhibition constant (Ki).

-

Materials:

-

Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-mepyramine.

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound.

-

The incubation is carried out at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known H1 receptor antagonist.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Histamine-Induced Guinea Pig Ileum Contraction Assay

This functional assay assesses the ability of this compound to inhibit the contractile response of smooth muscle tissue to histamine.

-

Principle: Histamine binding to H1 receptors on the smooth muscle of the guinea pig ileum induces a contractile response. The antagonistic effect of this compound is quantified by its ability to reduce the magnitude of this contraction.

-

Materials:

-

Male guinea pigs.

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O2/5% CO2.

-

Histamine.

-

Test compound: this compound.

-

Organ bath system with an isotonic transducer.

-

-

Procedure:

-

A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in Tyrode's solution.

-

The lumen is gently flushed, and the segment is mounted in an organ bath containing Tyrode's solution under a resting tension (e.g., 1 g).

-

The tissue is allowed to equilibrate for a period (e.g., 60 minutes), with the bath solution being changed periodically.

-

A cumulative concentration-response curve to histamine is established to determine the submaximal concentration that produces approximately 80% of the maximal response (EC80).

-

The tissue is then incubated with varying concentrations of this compound for a defined period.

-

The contractile response to the EC80 concentration of histamine is measured in the presence of this compound.

-

The IC50 value, the concentration of this compound that causes a 50% reduction in the histamine-induced contraction, is determined.

-

hERG Potassium Channel Assay

This safety pharmacology assay evaluates the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, an important indicator of potential cardiotoxicity.

-

Principle: The assay measures the effect of this compound on the electrical current flowing through hERG channels expressed in a mammalian cell line (e.g., CHO-K1 or HEK293). Inhibition of this current can lead to delayed cardiac repolarization.

-

Materials:

-

A mammalian cell line stably expressing the hERG potassium channel.

-

Patch-clamp electrophysiology setup.

-

Extracellular and intracellular recording solutions.

-

Test compound: this compound.

-

-

Procedure:

-

Whole-cell patch-clamp recordings are performed on single cells expressing the hERG channel.

-

A specific voltage protocol is applied to the cell to elicit hERG tail currents.

-

A stable baseline current is recorded before the application of this compound.

-

The cells are then perfused with increasing concentrations of this compound.

-

The effect of each concentration on the hERG tail current is measured.

-

The concentration-dependent inhibition is determined, and if significant, an IC50 value is calculated.

-

Visualizations

Histamine H1 Receptor Signaling Pathway

Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the comprehensive in vitro characterization of this compound.

References

Preclinical Pharmacology of SUN 1334H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of SUN 1334H, a potent and selective histamine H1 receptor antagonist. The information presented herein is compiled from published preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of drug development and research.

Introduction

This compound is a novel, orally active antihistamine agent that has demonstrated high affinity and selectivity for the histamine H1 receptor in preclinical evaluations. Its development has been focused on providing a potent therapeutic option for histamine-mediated allergic disorders with a favorable safety profile. This document summarizes the key preclinical findings related to its mechanism of action, in vitro and in vivo efficacy, and safety pharmacology.

Mechanism of Action

This compound functions as a selective antagonist of the histamine H1 receptor. By binding to this receptor, it competitively inhibits the action of histamine, a key mediator in allergic reactions. This antagonism prevents the downstream signaling cascade that leads to the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Species/System | Reference |

| Histamine H1 Receptor Binding Affinity (Ki) | 9.7 nmol/L | Recombinant receptors | |

| Inhibition of Histamine-Induced Contractions (IC50) | 0.198 µmol/L | Isolated guinea-pig ileum | |

| hERG K+ Current Modulation | No significant effect at concentrations up to 100 µmol/L | CHO-K1/hERG cells |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Effect | Species | Reference |

| Histamine-Induced Bronchoconstriction | Potent inhibition over 24 hours | Guinea Pigs | |

| Histamine-Induced Skin Wheal | Complete suppression | Beagle Dogs | |

| Ovalbumin-Induced Rhinitis | Complete suppression | Guinea Pigs |

Table 3: Safety Pharmacology Overview

| Assessment | Outcome | Species | Reference |

| Cardiovascular Function | No alteration at doses several-fold greater than efficacious doses | Dogs and Guinea Pigs | |

| Central Nervous System (CNS) Function | No alteration at doses several-fold greater than efficacious doses | Rats and Mice | |

| Intestinal Motility | No alteration | Rats |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological practices and the descriptions available in the primary literature.

In Vitro Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

-

Method: A radioligand binding assay was performed using a recombinant system expressing the human histamine H1 receptor.

-

Membrane preparations from cells expressing the H1 receptor were incubated with a specific radioligand (e.g., [3H]pyrilamine).

-

Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptor.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled H1 antagonist.

-

After incubation, the bound and free radioligand were separated by filtration.

-

The radioactivity of the filters was measured by liquid scintillation counting.

-

The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

-

Isolated Guinea-Pig Ileum Contraction Assay

-

Objective: To assess the functional antagonistic activity of this compound on histamine-induced smooth muscle contraction.

-

Method:

-

A segment of the terminal ileum from a guinea pig was dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

The tissue was allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to histamine were obtained.

-

The assay was repeated in the presence of increasing concentrations of this compound, which was added to the bath prior to the histamine.

-

The contractile responses were recorded using an isometric transducer.

-

The IC50 value, the concentration of this compound that causes a 50% inhibition of the maximal histamine-induced contraction, was determined.

-

In Vivo Ovalbumin-Induced Rhinitis in Guinea Pigs

-

Objective: To evaluate the efficacy of this compound in a model of allergic rhinitis.

-

Method:

-

Guinea pigs were sensitized with an intraperitoneal injection of ovalbumin.

-

After a sensitization period, the animals were challenged with an intranasal administration of ovalbumin.

-

This compound was administered orally at various doses prior to the ovalbumin challenge.

-

The symptoms of rhinitis, including sneezing, nasal discharge, and vascular permeability, were observed and quantified.

-

The effect of this compound on these symptoms was compared to a vehicle control group.

-

hERG Potassium Channel Assay

-

Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

-

Method: A whole-cell patch-clamp electrophysiology study was conducted on Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

-

Cells were cultured and prepared for patch-clamp recording.

-

The hERG current was elicited by a specific voltage-clamp protocol.

-

This compound was perfused at various concentrations, and the effect on the hERG current was measured.

-

The percentage of inhibition at each concentration was calculated relative to the baseline current.

-

Functional Observational Battery (FOB) in Rats

-

Objective: To evaluate the potential central nervous system (CNS) effects of this compound.

-

Method:

-

Rats were administered with single oral doses of this compound or vehicle.

-

At specified time points post-dosing, a series of systematic observations were made.

-

These observations included, but were not limited to, home cage activity, handling reactivity, sensory-motor responses, and physiological parameters (e.g., body temperature).

-

Any observed abnormalities or deviations from the normal behavior of the control group were recorded and scored.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective histamine H1 receptor antagonist with a long duration of action. It has shown significant efficacy in various in vitro and in vivo models of allergic response. Furthermore, its safety pharmacology profile appears to be favorable, with no significant adverse effects observed on cardiovascular, central nervous, or gastrointestinal systems at doses well above the efficacious range. These findings support the potential of this compound as a therapeutic agent for the treatment of histamine-mediated disorders.

SUN-1334H: A Comprehensive Technical Guide to its High Selectivity for the Histamine H1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUN-1334H is a potent and highly selective second-generation histamine H1 receptor antagonist. This document provides an in-depth technical overview of its selectivity profile, drawing from available preclinical data. Key quantitative data are summarized, and detailed experimental methodologies for assessing receptor binding and functional antagonism are provided. Furthermore, this guide includes visualizations of the histamine H1 receptor signaling pathway and a typical experimental workflow for determining receptor selectivity, designed to support research and drug development efforts in the field of antihistamines.

Introduction

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses. First-generation antihistamines, while effective, were often associated with sedative effects due to their ability to cross the blood-brain barrier and interact with other neurotransmitter receptors. Second-generation antihistamines were developed to offer a safer therapeutic profile by exhibiting high selectivity for the H1 receptor and limited central nervous system penetration. SUN-1334H has emerged as a notable example of such a compound, demonstrating potent H1 receptor antagonism with a favorable safety profile in preclinical studies. This guide delves into the core data underpinning its selectivity.

Quantitative Selectivity Profile of SUN-1334H

The selectivity of a drug candidate is a critical determinant of its therapeutic efficacy and safety. A highly selective compound minimizes off-target effects, thereby reducing the potential for adverse drug reactions. Preclinical evaluations of SUN-1334H have consistently highlighted its high affinity and selectivity for the histamine H1 receptor.

Binding Affinity and Functional Potency

In vitro studies have established the high-affinity binding of SUN-1334H to the histamine H1 receptor. Radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor, have been employed to determine its inhibition constant (Ki). Functional assays, which measure the biological response to a drug, have further corroborated its potent antagonist activity.

| Parameter | Receptor | Value | Assay Type |

| Inhibition Constant (Ki) | Histamine H1 | 9.7 nmol/L[1][2] | Radioligand Binding Assay |

| Half-maximal Inhibitory Concentration (IC50) | Histamine H1 | 0.198 µmol/L[1][2] | Guinea Pig Ileum Contraction Assay |

Off-Target Receptor Screening

A comprehensive assessment of a drug candidate's interaction with a wide panel of other receptors, ion channels, and enzymes is crucial for predicting its potential for off-target effects. Studies on SUN-1334H report that it exhibits no or insignificant affinity for a broad range of other molecular targets.[1][2] This includes other histamine receptor subtypes (H2, H3, and H4), as well as various serotonin, muscarinic, adrenergic, dopaminergic, GABA, and glutamate receptors, and several ion channels.[2] While specific quantitative data from these screening panels are not publicly detailed, the consistent reporting of a lack of significant binding underscores the high selectivity of SUN-1334H for the H1 receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the H1 receptor selectivity of SUN-1334H.

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Pyrilamine (also known as mepyramine).

-

Test Compound: SUN-1334H.

-

Non-specific binding control: A high concentration of a known H1 receptor antagonist (e.g., mianserin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the receptor membrane preparation with a fixed concentration of [³H]-pyrilamine and varying concentrations of SUN-1334H in the assay buffer.

-

Parallel incubations are performed in the presence of a high concentration of a non-specific binding control to determine the amount of non-specific binding.

-

Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of SUN-1334H by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the SUN-1334H concentration and analyze the data using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Functional Antagonism: Guinea Pig Ileum Contraction Assay

This ex vivo functional assay assesses the ability of an antagonist to inhibit the histamine-induced contraction of smooth muscle tissue.

-

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Tyrode's solution (physiological salt solution).

-

Histamine dihydrochloride.

-

Test Compound: SUN-1334H.

-

Organ bath apparatus with an isotonic transducer and data acquisition system.

-

Carbogen gas (95% O₂, 5% CO₂).

-

-

Procedure:

-

Humanely euthanize a guinea pig and isolate a section of the terminal ileum.

-

Cleanse the ileum segment and cut it into 2-3 cm pieces.

-

Mount a segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen gas.

-

Apply a resting tension to the tissue and allow it to equilibrate.

-

Elicit a submaximal contraction of the ileum by adding a specific concentration of histamine to the organ bath.

-

After the response has stabilized, wash the tissue to return to baseline.

-

Incubate the tissue with a specific concentration of SUN-1334H for a defined period.

-

Re-introduce the same concentration of histamine in the presence of SUN-1334H and record the contractile response.

-

Repeat steps 7 and 8 with increasing concentrations of SUN-1334H.

-

Calculate the percentage inhibition of the histamine-induced contraction for each concentration of SUN-1334H.

-

Plot the percentage inhibition against the concentration of SUN-1334H and use non-linear regression to determine the IC50 value.

-

hERG Potassium Channel Assay

This safety pharmacology assay is critical for assessing the risk of drug-induced cardiac arrhythmias.

-

Materials:

-

Cell line stably expressing the human ether-à-go-go-related gene (hERG) potassium channel (e.g., CHO or HEK cells).

-

Patch-clamp electrophysiology setup or a high-throughput automated electrophysiology platform.

-

Appropriate internal and external solutions for recording potassium currents.

-

Test Compound: SUN-1334H.

-

-

Procedure (using manual patch-clamp):

-

Culture the hERG-expressing cells on coverslips.

-

On the day of the experiment, place a coverslip in a recording chamber mounted on an inverted microscope.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a specific voltage-clamp protocol to elicit and measure the hERG current.

-

Record the baseline hERG current in the absence of the test compound.

-

Perfuse the recording chamber with a solution containing a specific concentration of SUN-1334H and record the hERG current until a steady-state effect is observed.

-

Wash out the compound to observe the reversibility of any effects.

-

Repeat the procedure with a range of SUN-1334H concentrations.

-

Measure the peak tail current at each concentration and calculate the percentage inhibition relative to the baseline current.

-

Determine the IC50 value by fitting the concentration-response data to a suitable equation. Preclinical studies have shown that SUN-1334H does not modulate hERG K+-currents at concentrations as high as 100 µmol/L.[1]

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can greatly aid in their understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine initiates a well-defined intracellular signaling cascade.

Caption: Histamine H1 Receptor Signaling Cascade.

Experimental Workflow for H1 Receptor Selectivity Profiling

The process of determining the selectivity of a compound like SUN-1334H involves a series of well-defined experimental steps.

Caption: Workflow for H1 Receptor Selectivity Assessment.

Conclusion

The available preclinical data strongly support the classification of SUN-1334H as a potent and highly selective histamine H1 receptor antagonist. Its high affinity for the H1 receptor, coupled with a lack of significant interaction with a broad range of other receptors and ion channels, provides a molecular basis for its efficacy and favorable safety profile. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and professionals involved in the development and study of novel antihistamines. Further research, particularly the public disclosure of quantitative off-target screening data, would provide an even more complete picture of the selectivity of this promising compound.

References

The Enigmatic Structure-Activity Relationship of SUN 1334H Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN 1334H, a potent and selective second-generation H1 receptor antagonist, has demonstrated significant promise in preclinical studies for the management of histamine-mediated allergic disorders. Its high affinity for the histamine H1 receptor, coupled with a favorable safety profile, underscores its potential as a therapeutic agent. This technical guide delves into the known pharmacological characteristics of this compound. However, a comprehensive exploration of the structure-activity relationships (SAR) of its analogs is currently limited by the scarcity of publicly available data. Despite extensive searches, including patent literature and scientific databases, specific quantitative data on the biological activity of a series of this compound analogs remains elusive.

This document, therefore, provides a detailed account of the parent compound, this compound, summarizing its known quantitative data, outlining key experimental protocols from preclinical studies, and presenting relevant signaling pathways and workflows. Furthermore, it will contextualize the potential SAR of hypothetical this compound analogs based on the established principles of second-generation antihistamines containing a piperazine moiety.

Quantitative Pharmacological Profile of this compound

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, showcasing its potency and selectivity as a histamine H1 receptor antagonist.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/System | Reference |

| H1 Receptor Binding Affinity (Ki) | 9.7 nmol/L | Recombinant human H1 receptor | [1][2] |

| Inhibition of Histamine-induced Contractions (IC50) | 0.198 µmol/L | Isolated guinea-pig ileum | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Model | Effect | Species | Reference |

| Histamine-induced Bronchospasm | Potent inhibition over 24 hours | Guinea pigs | [1][2] |

| Histamine-induced Skin Wheal | Complete suppression | Beagle dogs | [1][2] |

| Ovalbumin-induced Rhinitis | Complete suppression | Guinea pigs | [1][2] |

General Structure-Activity Relationship (SAR) Considerations for Second-Generation Antihistamines

While specific SAR data for this compound analogs is unavailable, general principles for second-generation antihistamines, particularly those with a piperazine core, can provide insights into potential structural modifications and their likely impact on activity.

The general pharmacophore for many H1 antagonists includes:

-

A diarylmethyl moiety: In the case of this compound, this is a bis(4-fluorophenyl)methyl group. The nature and substitution pattern of these aryl rings are critical for receptor affinity. Modifications to the fluorine substituents could impact potency and metabolic stability.

-

A central piperazine ring: This is a common feature in many antihistamines, including cetirizine and levocetirizine. The basic nitrogen atoms of the piperazine are crucial for interaction with the receptor.

-

A linker and a polar terminal group: this compound possesses a but-2-enyloxy)acetic acid side chain. The length, rigidity, and polarity of this chain influence the compound's pharmacokinetic and pharmacodynamic properties, including its selectivity and potential for off-target effects. Alterations to the linker length or the acidity of the terminal carboxylic acid could significantly affect activity and duration of action.

Experimental Protocols

The preclinical evaluation of this compound involved a battery of in vitro and in vivo assays to characterize its efficacy and safety profile.

In Vitro Assays

-

Receptor Binding Assays: To determine the binding affinity of this compound to the histamine H1 receptor, competitive binding studies were performed using radiolabeled ligands and membranes from cells expressing the recombinant human H1 receptor.[1][2]

-

Functional Assays: The functional antagonist activity was assessed by measuring the ability of this compound to inhibit histamine-induced contractions of isolated guinea-pig ileum.[1][2] Tissues were mounted in organ baths and cumulative concentration-response curves to histamine were generated in the presence and absence of this compound to determine its IC50 value.

-

Selectivity Assays: The selectivity of this compound was evaluated by testing its activity against a panel of other receptors and enzymes to identify potential off-target effects.[1][2]

In Vivo Models

-

Histamine-Induced Bronchoconstriction in Guinea Pigs: This model assesses the ability of the compound to protect against histamine-induced airway narrowing.[1][2]

-

Histamine-Induced Cutaneous Wheal in Dogs: The anti-allergic effect in the skin is evaluated by measuring the inhibition of wheal formation induced by intradermal histamine injection.[1][2]

-

Ovalbumin-Induced Rhinitis in Guinea Pigs: This is a model of allergic rhinitis where the compound's efficacy in reducing nasal symptoms is assessed.[1][2]

Visualizing Key Pathways and Processes

To better illustrate the context of this compound's action and evaluation, the following diagrams are provided.

Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: General Workflow for the Preclinical Pharmacological Evaluation of this compound.

Conclusion

This compound stands as a well-characterized, potent, and selective second-generation H1 antihistamine with a promising preclinical profile. The lack of publicly available data on its analogs, however, currently prevents a detailed structure-activity relationship analysis. Future disclosures of such data will be crucial for understanding the molecular determinants of its high affinity and selectivity, and for guiding the rational design of new and improved antihistaminic agents. The information provided herein on the parent compound serves as a strong foundation for such future investigations.

References

SUN 1334H: A Technical Overview of a Potent Histamine H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SUN 1334H, a potent and selective histamine H1 receptor antagonist. This document consolidates key chemical properties, pharmacological data, and detailed experimental methodologies relevant to the preclinical evaluation of this compound.

Chemical and Physical Data

This compound has been characterized in both its free base and hydrochloride salt forms. The key identifiers and molecular properties are summarized below.

| Parameter | This compound (HCl Salt) | This compound (Free Base) |

| CAS Number | 607736-84-5 | 607737-00-8 |

| Molecular Formula | C₂₃H₂₇ClFN₂O₃·HCl | C₂₃H₂₇ClFN₂O₃ |

| Molecular Weight | 489.38 g/mol | 416.47 g/mol |

Pharmacological Profile

This compound is a highly selective antagonist of the histamine H1 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, demonstrating its potential for the treatment of allergic conditions.

In Vitro Activity

The in vitro potency of this compound has been determined through receptor binding and functional assays.

| Assay | Parameter | Value |

| Histamine H1 Receptor Binding | Kᵢ | 9.7 nM[1][2] |

| Histamine-induced Guinea Pig Ileum Contraction | IC₅₀ | 0.198 µM[1][2] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the efficacy of this compound in mitigating allergic responses. Oral administration of this compound has been shown to potently inhibit histamine-induced bronchoconstriction in guinea pigs.[1]

Signaling Pathway

This compound exerts its pharmacological effect by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically initiates a signaling cascade through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). By antagonizing the H1 receptor, this compound effectively inhibits these downstream signaling events.

Caption: Histamine H1 receptor signaling and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines the steps to determine the binding affinity of a test compound like this compound for the histamine H1 receptor.[3][4]

1. Materials:

-

Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control. Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Isolated Guinea Pig Ileum Contraction Assay

This ex vivo functional assay assesses the ability of this compound to inhibit histamine-induced smooth muscle contraction.[5][6][7]

1. Materials:

-

Animal: Male Dunkin-Hartley guinea pig.

-

Physiological Salt Solution: Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Isolated Organ Bath System: With a force-displacement transducer and data acquisition system.

2. Procedure:

-

Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum. Cleanse the luminal contents and cut the ileum into segments of 2-3 cm.

-

Mounting: Suspend each ileum segment in an organ bath containing Tyrode's solution. Attach one end to a fixed point and the other to a force-displacement transducer. Apply a resting tension of approximately 1g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.

-

Histamine Concentration-Response Curve: After equilibration, record a stable baseline. Add histamine in a cumulative manner with increasing concentrations to obtain a concentration-response curve.

-

Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined period.

-

Post-Antagonist Histamine Curve: In the continued presence of this compound, repeat the cumulative addition of histamine to generate a second concentration-response curve.

-

Data Analysis: Compare the histamine concentration-response curves in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. Calculate the dose ratio and construct a Schild plot to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀. The IC₅₀ value for this compound can also be determined by measuring the inhibition of a submaximal histamine-induced contraction at various concentrations of the antagonist.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model evaluates the protective effect of this compound against histamine-induced airway obstruction.[8][9][10]

1. Materials:

-

Animal: Male Dunkin-Hartley guinea pigs.

-

Challenge Agent: Histamine dihydrochloride solution for aerosolization or intravenous injection.

-

Test Compound: this compound for oral administration.

-

Whole-body plethysmograph or a system to measure pulmonary inflation pressure.

-

Nebulizer or injection equipment.

2. Procedure:

-

Acclimatization and Dosing: Acclimatize the guinea pigs to the experimental setup. Administer this compound or vehicle orally at a predetermined time before the histamine challenge.

-

Histamine Challenge: Place the conscious animal in a whole-body plethysmograph. Expose the animal to an aerosol of histamine for a fixed duration. Alternatively, in anesthetized animals, administer histamine intravenously.

-

Measurement of Bronchoconstriction: Continuously monitor respiratory parameters such as tidal volume, respiratory rate, and PenH (enhanced pause). The onset of bronchoconstriction is indicated by an increase in airway resistance. The pre-convulsion time (the time from the start of histamine exposure to the onset of respiratory distress) is a key endpoint.

-

Data Analysis: Compare the pre-convulsion time or the change in airway resistance in the this compound-treated group with the vehicle-treated group. A significant increase in the pre-convulsion time or a reduction in the bronchoconstrictor response in the treated group indicates a protective effect of the compound.

Caption: Workflow for the preclinical evaluation of this compound.

References

- 1. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. studylib.net [studylib.net]

- 8. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adrenergic influences on histamine-mediated bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of SUN 1334H in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the publicly available preclinical data on SUN 1334H. Quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability in animal models have not been disclosed in the referenced literature. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is a novel, potent, and selective histamine H1 receptor antagonist that was under clinical development for the treatment of allergic disorders.[1][2] Preclinical studies in various animal models have demonstrated its efficacy as an orally active antihistamine with a long duration of action and a favorable safety profile.[1][3] This guide provides a comprehensive overview of the reported preclinical pharmacokinetics, pharmacodynamics, and safety pharmacology of this compound in animal models, with a focus on experimental methodologies and data presentation.

Pharmacokinetics

While specific quantitative pharmacokinetic data for this compound in animal models is not publicly available, preclinical studies have established its key pharmacokinetic characteristics.

Oral Bioavailability and Duration of Action:

This compound is reported to be a potent, orally active antihistamine agent.[1][2] In vivo studies in guinea pigs and beagle dogs demonstrated significant and long-lasting antihistaminic effects following oral administration, suggesting good oral absorption and a prolonged duration of action.[1][3] For instance, in beagle dogs, a single oral dose of this compound resulted in complete suppression of histamine-induced skin wheal for over 10 hours, with more than 40% inhibition still observed at 24 hours.[4]

Plasma Protein Binding and Distribution:

Unpublished data suggests that this compound exhibits high plasma protein binding in both animals and humans (83–92%) and has a low volume of distribution (0.7–0.8 L/kg).[4]

In Vitro Pharmacology

In vitro studies were conducted to characterize the antihistaminic activity and receptor selectivity of this compound.

| Parameter | Value | Assay System |

| Histamine H1 Receptor Binding Affinity (Ki) | 9.7 nmol/L | In vitro receptor binding assays[1] |

| Histamine H1 Receptor Functional Antagonism (IC50) | 0.198 µmol/L | Histamine-induced contractions of isolated guinea-pig ileum[1] |

| hERG K+ Current Modulation | No significant effect up to 100 µmol/L | CHO-K1/hERG cells[1][3] |

Experimental Protocol: Histamine H1 Receptor Binding Assay

The affinity of this compound for the histamine H1 receptor was determined using a radioligand binding assay. The specific details of the protocol, such as the radioligand used and the source of the receptor preparation, are not provided in the available literature.

Experimental Protocol: Functional Antagonism in Isolated Guinea-Pig Ileum

The functional antihistaminic activity of this compound was assessed by its ability to inhibit histamine-induced contractions of isolated guinea-pig ileum. Pieces of guinea-pig ileum were mounted in an organ bath containing a physiological salt solution and connected to an isometric force transducer. Cumulative concentration-response curves to histamine were generated in the absence and presence of increasing concentrations of this compound to determine the IC50 value.[1]

In Vivo Pharmacology in Animal Models

A series of in vivo studies were performed to evaluate the efficacy of this compound in animal models of allergic rhinitis and skin allergy.

| Animal Model | Species | Key Findings |

| Histamine-Induced Bronchoconstriction | Guinea Pig | Potent inhibition over 24 hours following oral administration.[1][3] |

| Histamine-Induced Skin Wheal | Beagle Dog | Complete suppression of skin wheal.[1][3] |

| Ovalbumin-Induced Rhinitis | Guinea Pig | Complete suppression of rhinitis symptoms.[1][3] |

| Passive and Active Cutaneous Anaphylaxis | Mice | Potent reduction of anaphylactic reactions.[2][4] |

| Capsaicin-Induced Neurogenic Nasal Inflammation | Guinea Pig | Better inhibition at lower and middle dose levels compared to other antihistamines.[5] |

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

The protective effect of this compound against histamine-induced bronchoconstriction was evaluated in guinea pigs. Animals were pre-treated with an oral dose of this compound or vehicle. After a specific time, the animals were challenged with an intravenous injection of histamine, and the resulting bronchoconstriction was measured. The dose of this compound that provided a certain level of protection was determined.[1]

Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

Guinea pigs were sensitized to ovalbumin to induce an allergic state. Following sensitization, the animals were challenged with an intranasal administration of ovalbumin to elicit rhinitis symptoms, including sneezing and nasal discharge. The effect of orally administered this compound on these symptoms was then evaluated.[1]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is a selective antagonist of the histamine H1 receptor. By blocking the action of histamine at these receptors, it prevents the downstream signaling cascade that leads to the symptoms of allergic reactions.

Caption: Mechanism of action of this compound as a histamine H1 receptor antagonist.

General Workflow for In Vivo Efficacy Studies

The preclinical evaluation of this compound in animal models typically followed a standardized workflow.

Caption: A generalized experimental workflow for in vivo efficacy testing of this compound.

Safety Pharmacology

This compound was evaluated for its potential effects on the cardiovascular and central nervous systems.

-

Cardiovascular Safety: In dog telemetry and guinea-pig ECG studies, this compound did not alter cardiovascular function at doses several-fold greater than those required for efficacy.[1] Importantly, it did not modulate hERG K+ currents at concentrations as high as 100 µmol/L, indicating a low potential for causing QT prolongation.[1][3]

-

Central Nervous System (CNS) Safety: A functional observational battery in rats, along with studies on pentobarbital-induced sedation and pentylenetetrazol-induced convulsions in mice, revealed no significant CNS effects.[1]

Development Status

This compound was developed by Sun Pharmaceutical Industries Ltd. and reached Phase 2 clinical trials. However, its development was discontinued.[2][3]

Conclusion

This compound is a potent and selective histamine H1 receptor antagonist with demonstrated efficacy in various preclinical animal models of allergic diseases. It is characterized by its oral activity and long duration of action. While detailed quantitative pharmacokinetic data in animal models are not publicly available, the existing pharmacodynamic and safety pharmacology data suggest a favorable preclinical profile. This guide provides a summary of the available information to aid researchers and professionals in the field of drug development.

References

- 1. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SUN-1334H - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Characterization of anti-inflammatory properties and evidence for no sedation liability for the novel antihistamine SUN-1334H - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

SUN 1334H: Application Notes and Protocols for In Vivo Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUN 1334H is a potent, orally active, and highly selective second-generation histamine H1 receptor antagonist.[1][2] It functions as an inverse agonist, effectively suppressing the constitutive activity of the H1 receptor and inhibiting histamine-induced signaling pathways.[3] Preclinical studies have demonstrated its efficacy in various in vivo models of allergic inflammation, including allergic rhinitis, bronchoconstriction, and cutaneous allergic reactions.[1][4] This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound in common preclinical models.

Mechanism of Action

This compound exhibits high binding affinity for the histamine H1 receptor with a Ki of 9.7 nM and an IC50 of 20.3 nM.[3] As an inverse agonist, this compound stabilizes the inactive conformation of the H1 receptor, thereby reducing the downstream signaling even in the absence of histamine. The binding of histamine to the H1 receptor typically activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB. This compound effectively blocks these events by preventing the initial activation of the H1 receptor.

Signaling Pathway of Histamine H1 Receptor and Inhibition by this compound

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Reference |

| H1 Receptor Binding Affinity (Ki) | 9.7 nM | Guinea Pig | [4] |

| Histamine-induced Contractions (IC50) | 0.198 µM | Guinea Pig Ileum | [4] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Route of Admin. | Dose Range | Endpoint | Result | Reference |

| Histamine-induced Bronchoconstriction | Guinea Pig | Oral | 0.1 - 1 mg/kg | Inhibition of bronchospasm | Potent, long-lasting inhibition | [1][4] |

| Ovalbumin-induced Allergic Rhinitis | Guinea Pig | Oral | 1 mg/kg | Sneezing, vascular permeability | Significant reduction | [4] |

| Histamine-induced Skin Wheal | Beagle Dog | Oral | 0.1 - 1 mg/kg | Wheal area | Complete suppression | [1][4] |

| Passive Cutaneous Anaphylaxis | Mouse | Oral | 0.1 - 1 mg/kg | Dye leakage | Potent inhibition | [4] |

Experimental Protocols

Oral Formulation and Administration